Phenethyl isovalerate

Overview

Description

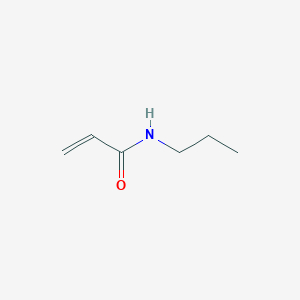

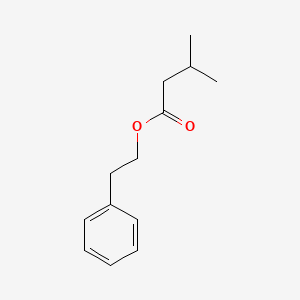

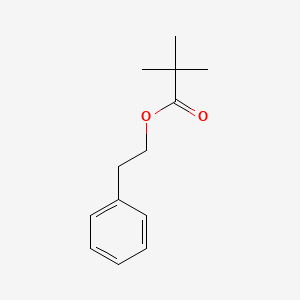

Phenethyl isovalerate (PEIV) is a naturally occurring ester found in a variety of fruits and flowers. It is a member of the volatile organic compounds (VOCs) family, with a molecular weight of 134.19 g/mol. PEIV is known for its pleasant, fruity aroma and is used in a variety of applications, including as a flavor and fragrance ingredient in food, beverages, and cosmetics. It is also used in perfumery, as a solvent, and as a preservative. PEIV has been studied for its potential therapeutic properties, such as its anti-inflammatory, antioxidant, and neuroprotective effects.

Scientific Research Applications

Catalytic Synthesis

Phenethyl isovalerate has been synthesized using solid acid catalysts under microwave irradiation, showing high conversion yields and selectivity. This process is superior to conventional methods, making it significant in industrial synthesis and pharmaceutical applications (Jia Xue-ping, 2007). Another study used solid superacid SO2-4/ZrO2-Al2O3 as a catalyst, achieving a high yield, highlighting its potential in large-scale synthesis (Zhang Fu-juan, 2007).

Therapeutic Potential Against Cervical Cancer

Phenethyl isothiocyanate, a related compound, has demonstrated potential against cervical cancer. It induces apoptosis in cancer cells and shows synergistic effects with cisplatin. This research provides a basis for exploring phenethyl isothiocyanate's therapeutic potential against cervical cancer (Shoaib Shoaib et al., 2021).

Use in Pharmaceuticals and Food Industry

Isovaleric acid esters, including this compound, are used in pharmaceuticals such as validol and corvalol. They are also components in food additives and perfumes, indicating their significance in both medical and consumer products (K. A. Suerbaev et al., 2016).

Neuroprotective Effects

A study on compounds from the fungus Xylaria nigripes found that an isovaleric acid phenethyl ester showed neuroprotective effects. It increased the viability of PC12 cells under stress, suggesting its potential in treating neurological disorders (Hongping Long et al., 2023).

Ruminant Nutrition

In a study on steers, supplementation with isovalerate improved rumen fermentation and feed digestion. This suggests potential applications of isovalerate in enhancing ruminant nutrition (Q. Liu et al., 2009).

Anticancer Properties

Phenethyl isothiocyanate, a related compound, has shown cytotoxic effects on human leukemia cells and involvement in glutathione metabolism. Its ability to induce apoptosis suggests its relevance in developing new cancer treatments (K. Xu, Paul J Thornalley, 2001).

Mechanism of Action

properties

IUPAC Name |

2-phenylethyl 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-11(2)10-13(14)15-9-8-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIMGVOCOYZFDKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059693 | |

| Record name | Phenethyl isovalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to slighty yellow liquid; fruity or rose-like odour | |

| Record name | Phenethyl isovalerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/927/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

263.00 to 264.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Phenylethyl 3-methylbutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035017 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; soluble in oils, 1 mL in 3 ml 80% ethanol (in ethanol) | |

| Record name | Phenethyl isovalerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/927/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.973-0.976 | |

| Record name | Phenethyl isovalerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/927/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS RN |

140-26-1 | |

| Record name | Phenylethyl isovalerate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenethyl isovalerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenethyl isovalerate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21899 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 3-methyl-, 2-phenylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenethyl isovalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenethyl isovalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.916 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENETHYL ISOVALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K86JE60K0L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Phenylethyl 3-methylbutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035017 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary applications of phenylethyl isovalerate?

A1: Phenylethyl isovalerate is primarily used as a flavoring agent in various food and beverage products due to its pleasant floral and fruity aroma []. It is also a component of some perfumes and cosmetics.

Q2: How is phenylethyl isovalerate synthesized in a laboratory setting?

A2: Phenylethyl isovalerate can be synthesized via esterification of phenethyl alcohol and isovaleric acid. Researchers have explored the use of solid superacid catalysts, such as SO2-4/ZrO2-Al2O3 [] and S2O82-/Fe2O3-SiO2 [] to facilitate this reaction and achieve high yields.

Q3: Are there any advantages to using microwave irradiation in the synthesis of phenylethyl isovalerate?

A3: Yes, studies have shown that microwave irradiation can significantly accelerate the esterification reaction of phenethyl alcohol and isovaleric acid when compared to conventional heating methods []. This results in shorter reaction times and can potentially enhance the overall efficiency of the synthesis process.

Q4: What is the significance of studying the chemical composition of natural products like clove bud essential oil?

A4: Analyzing the chemical composition of natural products like clove bud essential oil helps identify and quantify the various compounds present, including phenylethyl isovalerate []. This information is crucial for understanding the potential biological activities and applications of these natural products in fields such as medicine, agriculture, and food preservation.

Q5: Has phenylethyl isovalerate been identified in other plants besides clove buds?

A5: Yes, research has identified phenylethyl isovalerate as a constituent of Oriental tobacco (Nicotiana tabacum L.) []. This discovery highlights the diverse presence of this compound in the plant kingdom.

Q6: Have there been any studies on the safety of phenylethyl isovalerate for use in animal feed?

A6: Yes, the European Food Safety Authority (EFSA) has evaluated the safety of phenylethyl isovalerate as a sensory additive in animal feed []. Based on tolerance studies and available data, the EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP) concluded that phenylethyl isovalerate is safe for use in feed for all animal species at the levels considered.

Q7: Are there any environmental concerns regarding the use of phenylethyl isovalerate?

A7: While phenylethyl isovalerate is considered safe for use in animal feed, the EFSA FEEDAP Panel could not definitively conclude on its safety for the terrestrial environment due to the lack of comprehensive ecotoxicity data []. Further research is needed to assess its potential impact on soil and terrestrial organisms.

Q8: Is there any research on the variation of phenylethyl isovalerate concentrations in plants?

A8: Research on the essential oil of Pinus halepensis needles found significant variations in phenylethyl isovalerate concentrations depending on the geographical location of the trees []. This highlights the influence of environmental factors on the chemical composition of plant-derived products.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

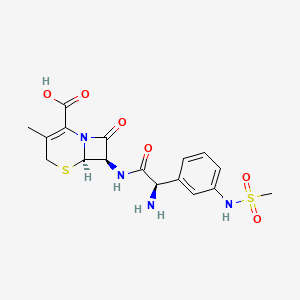

![(6R,7R)-pivaloyloxymethyl 7-((Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate hydrochloride](/img/structure/B1208409.png)